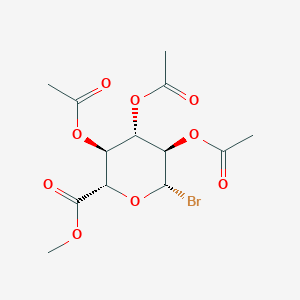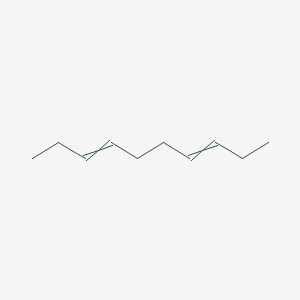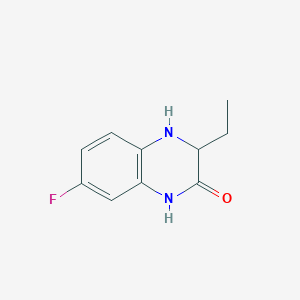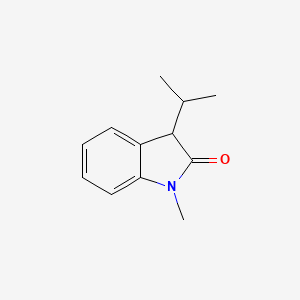![molecular formula C8H7ClN4O2S B8680973 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole CAS No. 18527-41-8](/img/structure/B8680973.png)
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a sulfonylmethyl group attached to a 4-chlorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with sodium azide to form the corresponding sulfonyl azide.
Cyclization: The sulfonyl azide undergoes cyclization in the presence of a base, such as triethylamine, to form the tetrazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Cycloaddition Reactions: Cycloaddition reactions often require catalysts such as copper or palladium complexes.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, and other derivatives.
Cycloaddition: Formation of new heterocyclic compounds.
Applications De Recherche Scientifique
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical assays and studies to investigate enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The sulfonyl and tetrazole groups confer unique reactivity, allowing the compound to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole.
5-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-tetrazole: A similar compound with a methyl group instead of a chlorine atom.
5-[(4-Bromobenzene-1-sulfonyl)methyl]-2H-tetrazole: A similar compound with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and tetrazole functional groups, which confer distinct chemical reactivity and potential biological activity. The chlorine atom on the benzene ring also influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
18527-41-8 |
|---|---|
Formule moléculaire |
C8H7ClN4O2S |
Poids moléculaire |
258.69 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-1-3-7(4-2-6)16(14,15)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Clé InChI |
WJWZHEFWAFYORW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CC2=NNN=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dimethoxy-N-[1-methyl-3-phenyl-pyrazol-5-yl]benzenesulfonamide](/img/structure/B8680893.png)

![N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B8680905.png)




![2-(4'-Nitrophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8680925.png)
![6,7-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B8680940.png)





